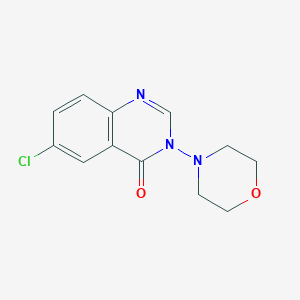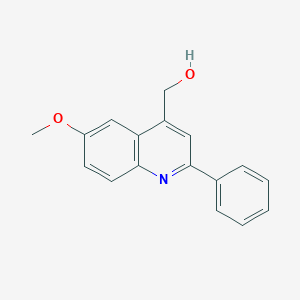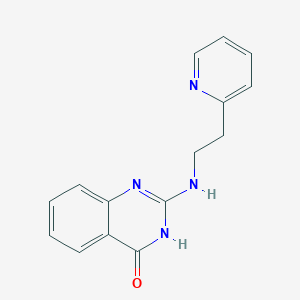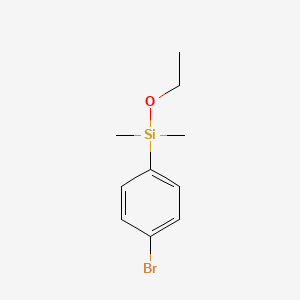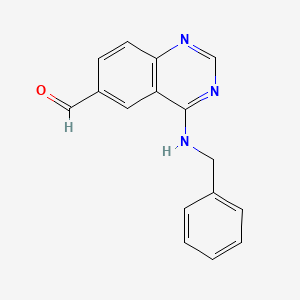
4-(Benzylamino)quinazoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylamino)quinazoline-6-carbaldehyde is an organic compound with the molecular formula C16H13N3O. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Preparation Methods
The synthesis of 4-(Benzylamino)quinazoline-6-carbaldehyde typically involves the reaction of quinazoline derivatives with benzylamine. One common method includes the condensation of 4-chloroquinazoline with benzylamine, followed by oxidation to introduce the aldehyde group at the 6-position. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Chemical Reactions Analysis
4-(Benzylamino)quinazoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4-(Benzylamino)quinazoline-6-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including kinase inhibitors and other anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)quinazoline-6-carbaldehyde involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
4-(Benzylamino)quinazoline-6-carbaldehyde can be compared with other quinazoline derivatives, such as:
4-Aminoquinazoline: Lacks the benzyl group and has different reactivity and biological activity.
4-(Methoxyamino)quinazoline: Contains a methoxy group instead of a benzyl group, leading to variations in its chemical and biological properties.
4-(Phenylamino)quinazoline: Has a phenyl group instead of a benzyl group, which can affect its interactions with biological targets.
Each of these compounds has unique properties and applications, highlighting the versatility of quinazoline derivatives in scientific research and drug development.
Properties
CAS No. |
648449-12-1 |
|---|---|
Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-(benzylamino)quinazoline-6-carbaldehyde |
InChI |
InChI=1S/C16H13N3O/c20-10-13-6-7-15-14(8-13)16(19-11-18-15)17-9-12-4-2-1-3-5-12/h1-8,10-11H,9H2,(H,17,18,19) |
InChI Key |
XABBGPHIXYNZCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2C=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856583.png)
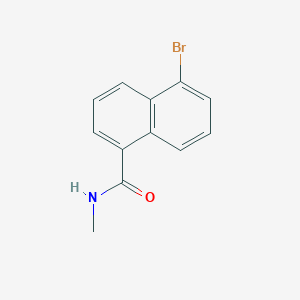
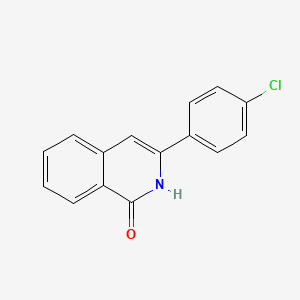

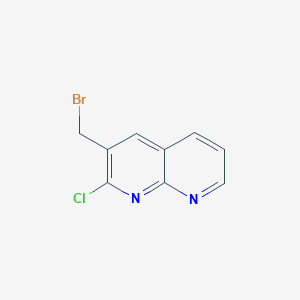
![2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11856614.png)
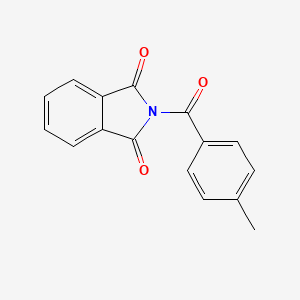
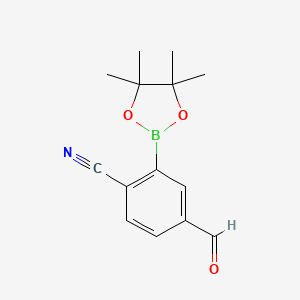
![6-Fluoro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B11856632.png)
